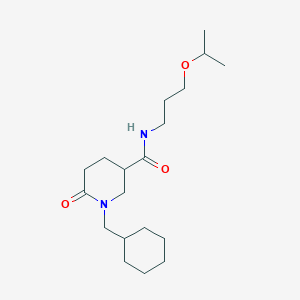
(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide, also known as OPCA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. OPCA belongs to the class of pyrimidine derivatives and has been found to exhibit promising biological activities that can be utilized in various fields of research.
Wirkmechanismus
The exact mechanism of action of (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins. (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide also reduces the expression of COX-2 and MMPs. Additionally, (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has been found to modulate the activity of various neurotransmitters and can be used in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has several advantages as a research tool. It is a relatively simple compound to synthesize and can be obtained in large quantities. (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide is also stable under normal laboratory conditions and can be stored for extended periods without decomposition. However, (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has some limitations as a research tool. It is not water-soluble, which can limit its use in certain experiments. Additionally, (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has not been extensively studied in vivo, and its toxicity profile is not well understood.
Zukünftige Richtungen
There are several future directions for research on (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide. One potential area of research is the development of (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide's potential as a therapeutic agent for neurodegenerative disorders. Additionally, (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide's potential as an anti-tumor agent warrants further investigation. Overall, (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has significant potential as a research tool and as a therapeutic agent, and further research is needed to fully understand its biological effects.
Synthesemethoden
The synthesis of (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide involves the reaction of 2-aminopyrimidine with phenyl isocyanate and cyanogen chloride. The reaction yields (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide as a white crystalline powder, which can be purified using recrystallization techniques. The synthesis of (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide is a relatively simple process and can be carried out in a laboratory setting with ease.
Wissenschaftliche Forschungsanwendungen
(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and analgesic properties. (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has also been shown to exhibit neuroprotective effects and can be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(6-oxo-4-phenyl-1H-pyrimidin-2-yl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-7-13-11-14-9(6-10(16)15-11)8-4-2-1-3-5-8/h1-6H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIOANBIHWDTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)cyanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-phenyl-2-propynamide](/img/structure/B6076561.png)


![4-[3-(allyloxy)phenyl]-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6076583.png)
![[1-(7-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B6076588.png)
![2-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6076589.png)
![7-(2,3-difluorobenzyl)-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6076590.png)
![7'-amino-2'-[(4-fluorobenzyl)thio]-1-methyl-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B6076603.png)
![2-(2-{[(1-benzyl-1H-indol-3-yl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide](/img/structure/B6076606.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6076613.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-bromobenzoate](/img/structure/B6076619.png)

![2-chloro-4-(5-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6076633.png)
![2-[4-(4-isobutylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6076658.png)